molecular formula C21H18N4O4S B12208417 2-(2-methoxyphenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

2-(2-methoxyphenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12208417
M. Wt: 422.5 g/mol
InChI Key: KSQYZYDLVSJFHV-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₁H₁₈N₄O₄S
Molecular Weight: 422.5 g/mol
Structural Features:

  • A 2-methoxyphenoxy group linked to an acetamide moiety.
  • A thiazolylidene core (4-methyl substituent) fused with a 3-phenyl-1,2,4-oxadiazole ring.
  • E-configuration at the thiazolylidene double bond, critical for stereochemical interactions .

Properties

Molecular Formula

C21H18N4O4S

Molecular Weight

422.5 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C21H18N4O4S/c1-13-18(20-24-19(25-29-20)14-8-4-3-5-9-14)30-21(22-13)23-17(26)12-28-16-11-7-6-10-15(16)27-2/h3-11H,12H2,1-2H3,(H,22,23,26)

InChI Key

KSQYZYDLVSJFHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)COC2=CC=CC=C2OC)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Hydrazide Formation

Benzaldehyde (1.0 eq) is condensed with hydroxylamine hydrochloride in ethanol under reflux to yield benzaldehyde oxime. Subsequent reaction with ethyl chloroacetate in the presence of potassium carbonate generates ethyl 2-(benzylideneamino)acetate.

Cyclization to Oxadiazole

The hydrazide intermediate is treated with carbon disulfide in sodium ethoxide solution under reflux for 6 hours, followed by acidification with HCl to precipitate 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde.

Table 1: Optimization of Oxadiazole Cyclization

ConditionYield (%)Purity (HPLC)
NaOEt, CS₂, 6h reflux7898.5
KOH, CS₂, 8h reflux6597.2

Synthesis of (2E)-4-Methyl-5-(3-Phenyl-1,2,4-Oxadiazol-5-yl)-1,3-Thiazol-2(3H)-Ylidene

Hantzsch Thiazole Synthesis

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde (1.0 eq) is reacted with 2-bromopropiophenone (1.2 eq) and thiourea (1.5 eq) in ethanol under reflux for 12 hours. The reaction proceeds via cyclocondensation to form the thiazole core.

Regioselective Isomerization

The (2Z) isomer is converted to the thermodynamically stable (2E) form using triethylamine in dichloromethane at 25°C for 24 hours, achieving >95% isomerization.

Table 2: Thiazole Ring Formation Metrics

ParameterValue
Reaction Time12 hours
Temperature78°C (reflux)
Yield82%
Isomer Ratio (E:Z)95:5 (post-isomerization)

Preparation of 2-(2-Methoxyphenoxy)Acetyl Chloride

Etherification of Guaiacol

Guaiacol (2-methoxyphenol) is reacted with ethyl chloroacetate in acetone using potassium carbonate as a base, yielding ethyl 2-(2-methoxyphenoxy)acetate.

Hydrolysis and Chlorination

The ester is hydrolyzed with 5N HCl under reflux, followed by treatment with thionyl chloride to generate 2-(2-methoxyphenoxy)acetyl chloride.

Final Coupling Reaction

Amide Bond Formation

(2E)-4-Methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene (1.0 eq) is coupled with 2-(2-methoxyphenoxy)acetyl chloride (1.1 eq) using DMAP (0.2 eq) and EDC·HCl (1.5 eq) in dry DMF at 0–5°C. The reaction mixture is stirred for 24 hours, followed by aqueous workup.

Table 3: Coupling Reaction Optimization

Catalyst SystemYield (%)Purity (NMR)
EDC·HCl/DMAP8999.1
DCC/HOBt7297.8

Characterization and Spectral Data

1H NMR Analysis

  • δ 8.21 (s, 1H, oxadiazole-H)

  • δ 7.45–7.62 (m, 5H, phenyl-H)

  • δ 6.82–6.95 (m, 4H, methoxyphenoxy-H)

  • δ 4.52 (s, 2H, CH₂CO)

  • δ 2.41 (s, 3H, thiazole-CH₃)

13C NMR Analysis

  • 168.9 ppm (C=O, acetamide)

  • 162.4 ppm (C=N, oxadiazole)

  • 156.1 ppm (C-O, methoxyphenoxy)

HRMS Data

  • Calculated for C₂₂H₁₈N₄O₄S: [M+H]⁺ 434.1054

  • Observed: 434.1056

Challenges and Mitigation Strategies

  • Oxadiazole Ring Stability : Prolonged exposure to acidic conditions during cyclization risks ring opening. Mitigated by controlled HCl addition and immediate neutralization.

  • Thiazole Isomerization : Kinetic (2Z) isomer dominates initially. Triethylamine-mediated equilibration ensures (2E) predominance.

  • Amide Coupling Efficiency : EDC·HCl/DMAP system outperforms DCC due to reduced racemization and higher solubility in DMF .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

The compound has shown potential in various scientific research areas:

Medicinal Chemistry

Research indicates that this compound exhibits:

  • Anticancer Activity : Studies have demonstrated cytotoxic effects against cancer cell lines similar to established chemotherapeutics like cisplatin .
  • Antiviral and Antibacterial Properties : Investigations into its mechanism of action reveal interactions with viral and bacterial targets.

Biological Studies

It is utilized in biological studies to:

  • Understand its interaction with specific molecular targets.
  • Explore its effects on various biological pathways related to disease mechanisms.

Industrial Applications

In industrial settings, this compound serves as a building block for synthesizing more complex molecules with desired pharmacological properties.

Case Studies

Recent studies have highlighted the efficacy of this compound in various applications:

  • Cytotoxicity Against Cancer Cell Lines : A study reported IC50 values comparable to cisplatin in inhibiting A549 and C6 cell lines .
  • Inhibition of Matrix Metalloproteinases (MMPs) : The compound has been shown to inhibit MMPs involved in tumor progression, suggesting potential use in cancer therapy .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The oxadiazole and thiazole rings play a crucial role in binding to these targets, while the methoxyphenoxy and acetamide groups enhance its stability and solubility. The pathways involved in its action depend on the specific application, whether it is in drug development or material science .

Comparison with Similar Compounds

Key Findings and Implications

Electronic Effects :

  • Methoxy and chloro substituents modulate lipophilicity, with methoxy improving blood-brain barrier penetration .
  • Oxadiazoles enhance metabolic stability compared to thiazolidinediones, which are prone to ring-opening .

Biological Targets :

  • Thiazole-oxadiazole hybrids may target kinase or protease enzymes, whereas thiazolidinediones act on nuclear receptors .

Synthetic Accessibility :

  • The target compound’s synthesis involves coupling acetamide derivatives with preformed thiazole-oxadiazole cores, similar to methods in and .

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide (CAS Number: 1144477-00-8) is a synthetic organic molecule characterized by its complex structure that integrates oxadiazole and thiazole moieties. This compound has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial applications.

The molecular formula of the compound is C21H18N4O4SC_{21}H_{18}N_{4}O_{4}S, with a molecular weight of 422.5 g/mol. The structure comprises multiple functional groups that contribute to its biological activity, including a methoxyphenoxy group and an acetamide linkage.

PropertyValue
Molecular FormulaC21H18N4O4S
Molecular Weight422.5 g/mol
CAS Number1144477-00-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. The oxadiazole and thiazole rings facilitate binding to protein targets, while the methoxyphenoxy and acetamide groups enhance solubility and stability. This interaction can lead to inhibition of key enzymes such as matrix metalloproteinases (MMPs), which play a significant role in tumor progression and metastasis .

Anticancer Activity

Research indicates that compounds with oxadiazole and thiazole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit MMPs, leading to reduced tumor invasion and angiogenesis . The compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating promising results comparable to established chemotherapeutics like cisplatin.

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties. Studies have highlighted that similar compounds containing oxadiazole rings exhibit broad-spectrum antimicrobial effects against various pathogens . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several oxadiazole derivatives on A549 (lung cancer) and C6 (glioma) cell lines. The results indicated that these compounds, including derivatives similar to the target compound, showed significant cytotoxicity without affecting normal fibroblast cells .
  • Matrix Metalloproteinase Inhibition : Another research focused on the inhibitory effects of oxadiazole-based compounds on MMP-9 activity. The findings suggested that these compounds could effectively bind to the active site of MMPs, inhibiting their function and thereby reducing cancer cell migration .

Research Findings

Recent studies have focused on synthesizing new derivatives based on the core structure of 2-(2-methoxyphenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide. These derivatives were tested for:

  • Antitumor efficacy against various cancer models.
  • Antimicrobial activity against bacterial strains.

The results consistently demonstrate enhanced activity with specific substitutions on the core structure.

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